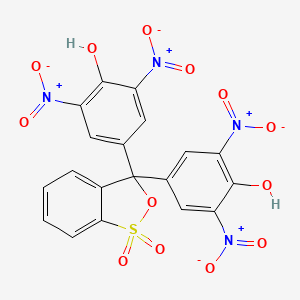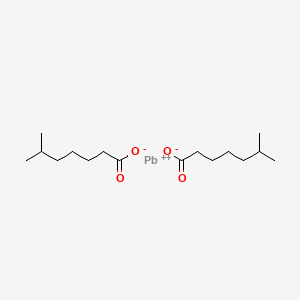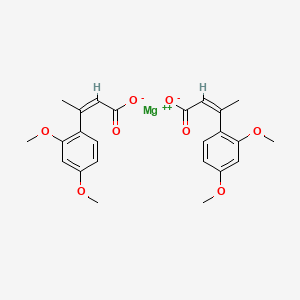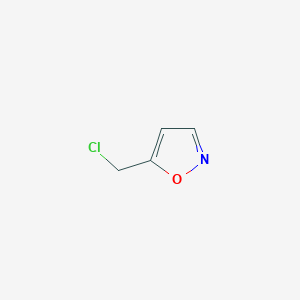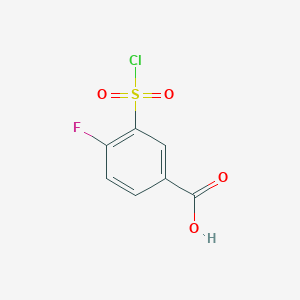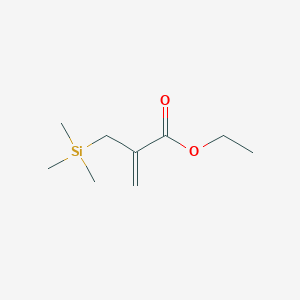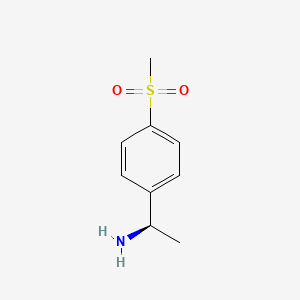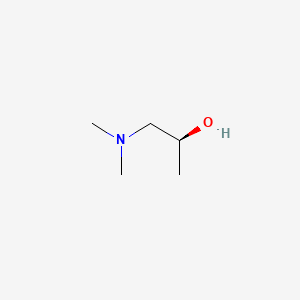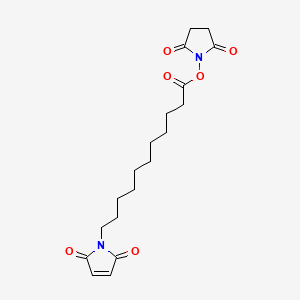
6,7-二羟基-4-(三氟甲基)香豆素
描述
6,7-Dihydroxy-4-(trifluoromethyl)coumarin is a fluorinated coumarin derivative known for its unique chemical properties and diverse applications. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. The addition of hydroxyl groups at positions 6 and 7, along with a trifluoromethyl group at position 4, enhances the compound’s reactivity and potential for various applications .
科学研究应用
6,7-Dihydroxy-4-(trifluoromethyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a fluorescent probe for detecting various biological analytes.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, sensors, and organic light-emitting diodes (OLEDs).
作用机制
Target of Action
Coumarin derivatives are known to interact with a variety of biological targets, including enzymes and cellular structures .
Mode of Action
Coumarin derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Coumarins are known to be involved in a variety of biochemical pathways, often as a result of their interactions with enzymes such as the cytochrome p450-linked mono-oxygenase enzyme (cyp2a6) system in liver microsomes .
Pharmacokinetics
It is soluble in dmf, dmso, and ethanol, which may influence its bioavailability .
Result of Action
It has been reported that a compound referred to as “antiproliferative agent-35” inhibits the proliferation of b16 and a549 cells, with ic50s of 132 and 92 μM respectively .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of coumarin derivatives .
生化分析
Biochemical Properties
6,7-Dihydroxy-4-(trifluoromethyl)coumarin is soluble in DMF, DMSO, and ethanol . It exhibits fluorescence with an excitation wavelength of 370 nm and an emission wavelength of 505 nm in ethanol .
Cellular Effects
The compound has been reported to have antiproliferative effects, inhibiting the proliferation of B16 and A549 cells .
Molecular Mechanism
It is used in excited state proton transfer (ESPT) .
Temporal Effects in Laboratory Settings
The compound is stable under laboratory conditions, with a melting point of 214-216 °C
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of acid catalysts. For instance, the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride in the presence of triethylamine yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation, utilizing green chemistry principles such as solvent-free conditions or the use of environmentally benign solvents and catalysts to enhance yield and reduce waste .
化学反应分析
Types of Reactions: 6,7-Dihydroxy-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydrocoumarins.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarins depending on the nucleophile used.
相似化合物的比较
- 7-Hydroxy-4-(trifluoromethyl)coumarin
- 6,7-Diethoxy-4-(trifluoromethyl)coumarin
- 6,7-Dimethoxy-4-(trifluoromethyl)coumarin
Uniqueness: 6,7-Dihydroxy-4-(trifluoromethyl)coumarin is unique due to the presence of both hydroxyl groups and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity. The hydroxyl groups enhance its ability to form hydrogen bonds, while the trifluoromethyl group increases its stability and lipophilicity, making it a versatile compound for various applications .
属性
IUPAC Name |
6,7-dihydroxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O4/c11-10(12,13)5-2-9(16)17-8-3-7(15)6(14)1-4(5)8/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMVLEVZUIZPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=O)OC2=CC(=C1O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419821 | |
| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82747-36-2 | |
| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the polarity of the solvent affect the fluorescence of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin?
A1: The study investigates the solvatochromic behavior of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, meaning its absorption and fluorescence spectra change depending on the solvent polarity []. As the polarity of the solvent increases, the molecule's excited state becomes more stabilized, leading to a shift in the fluorescence emission to longer wavelengths (redshift). This information helps researchers understand the compound's behavior in different environments and its potential applications in areas like fluorescent probes or sensors.
Q2: How does the excited state dipole moment of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin compare to its ground state dipole moment?
A2: The research utilizes the Bakshiev and Kawski-Chamma-Viallet equations to determine the ground (μg) and excited (μe) state dipole moments of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin by analyzing the variation of Stokes’ shift with solvent dielectric constant and refractive index []. The study found that the excited state dipole moment (μe) of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin is larger than its ground state dipole moment (μg) []. This difference suggests a significant redistribution of electron density within the molecule upon excitation, impacting its interactions with surrounding molecules and its potential reactivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


